molecular formula C10H16O5-2 B13401077 2-Propan-2-yl-2-propan-2-yloxybutanedioate

2-Propan-2-yl-2-propan-2-yloxybutanedioate

Cat. No.: B13401077
M. Wt: 216.23 g/mol
InChI Key: DQOODBSVDOAUMP-UHFFFAOYSA-L
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Description

2-Propan-2-yl-2-propan-2-yloxybutanedioate is an organic compound with a complex structure that includes multiple isopropyl groups and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-2-propan-2-yloxybutanedioate typically involves esterification reactions. One common method is the reaction between isopropyl alcohol and butanedioic acid (succinic acid) in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-2-propan-2-yloxybutanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Propan-2-yl-2-propan-2-yloxybutanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-2-propan-2-yloxybutanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol: A simple alcohol with similar isopropyl groups.

    Butanedioic acid: The parent acid of the ester.

    Isopropyl acetate: Another ester with isopropyl groups.

Uniqueness

2-Propan-2-yl-2-propan-2-yloxybutanedioate is unique due to its combination of multiple isopropyl groups and ester functionality, which imparts distinct chemical properties and reactivity compared to simpler esters or alcohols.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H16O5-2

Molecular Weight

216.23 g/mol

IUPAC Name

2-propan-2-yl-2-propan-2-yloxybutanedioate

InChI

InChI=1S/C10H18O5/c1-6(2)10(9(13)14,5-8(11)12)15-7(3)4/h6-7H,5H2,1-4H3,(H,11,12)(H,13,14)/p-2

InChI Key

DQOODBSVDOAUMP-UHFFFAOYSA-L

Canonical SMILES

CC(C)C(CC(=O)[O-])(C(=O)[O-])OC(C)C

Origin of Product

United States

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